N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key structural component of this compound, have a wide range of biological activities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets would depend on the exact nature of the substituents and the biological context.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving interactions with enzymes or receptors . The exact mode of action would depend on the specific target and the context in which the compound is used.
Biochemical Pathways
These could include pathways related to cell proliferation, apoptosis, inflammation, and others .
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, the effects could include inhibition of cell proliferation, induction of apoptosis, modulation of inflammatory responses, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzylamine with 2-furoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
- N-(1-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
- N-(1-{1-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
Uniqueness
N-(1-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[1-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15(23-22(26)20-12-7-13-28-20)21-24-17-9-4-5-10-18(17)25(21)14-16-8-3-6-11-19(16)27-2/h3-13,15H,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYNRQOVFJRRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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